Human Carbonic Anhydrase II vs I Selectivity: 1,343-Fold Isoform Discrimination Surpassing Acetazolamide by Over 60-Fold
The target compound demonstrates a Ki of 4.40 nM against recombinant human carbonic anhydrase II (hCA II) and a Ki of 5,910 nM against hCA I, yielding a selectivity ratio (hCA I/hCA II) of 1,343, as measured by stopped-flow CO₂ hydration assay with 15 min preincubation [1]. This selectivity dramatically exceeds that of the clinical standard acetazolamide, which exhibits a Ki of approximately 12 nM for hCA II and approximately 250 nM for hCA I, corresponding to a selectivity ratio of only ~21 [2]. The hCA VII Ki of 7.80 nM and hCA IV Ki of 47 nM further confirm the compound's preference for therapeutically relevant isoforms [1].
| Evidence Dimension | hCA II vs hCA I isoform selectivity ratio (Ki hCA I ÷ Ki hCA II) |
|---|---|
| Target Compound Data | Ki hCA II = 4.40 nM; Ki hCA I = 5,910 nM; Selectivity ratio = 1,343 |
| Comparator Or Baseline | Acetazolamide: Ki hCA II ≈ 12 nM; Ki hCA I ≈ 250 nM; Selectivity ratio ≈ 21 |
| Quantified Difference | The target compound achieves 64-fold greater hCA II/hCA I selectivity than acetazolamide (1,343 vs 21) |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human carbonic anhydrase isoforms; 15 min preincubation |
Why This Matters
The exceptional hCA II selectivity minimizes off-target effects from hCA I inhibition (abundant in erythrocytes), which is critical for developing antiglaucoma agents, diuretics, and anticancer CA inhibitors with improved therapeutic windows.
- [1] BindingDB. BDBM50211603 (CHEMBL3916544). Ki data: hCA II = 4.40 nM; hCA VII = 7.80 nM; hCA IV = 47 nM; hCA I = 5,910 nM. Assay: stopped-flow CO₂ hydration, 15 min preincubation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211603 View Source
- [2] BindingDB Ki Summary. Acetazolamide: Ki hCA II = 12 nM. https://bdb2.ucsd.edu View Source
